

Stigmatellin Y: A Comparative Guide to Cellular Target Cross-Reactivity

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Compound of Interest

Compound Name: *Stigmatellin Y*

Cat. No.: *B1233624*

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This guide provides a comparative analysis of the cellular target profile of **Stigmatellin Y**. While comprehensive cross-reactivity data against a broad panel of cellular targets is not extensively documented in publicly available literature, this document summarizes the known interactions and provides methodologies for further investigation. **Stigmatellin Y** is a potent natural product isolated from the myxobacterium *Stigmatella aurantiaca*. Its primary mechanism of action is the inhibition of mitochondrial respiration, but emerging research indicates potential interactions with other cellular systems.

Data Presentation

The following tables summarize the known inhibitory activities of **Stigmatellin Y** and its close analog, Stigmatellin A. This data highlights its high potency against its primary target and provides context for its effects on other biological systems.

Table 1: Inhibition of Primary and Secondary Cellular Targets by Stigmatellins

Compound	Target	Target Class	Activity	Value	Organism/System
Stigmatellin	Cytochrome bc1 complex (Complex III)	Mitochondrial Electron Transport Chain	Inhibition	Potent (nM range)	Bovine, avian, yeast, bacteria[1]
Stigmatellin	Complex I	Mitochondrial Electron Transport Chain	Inhibition	Micromolar concentrations	Mitochondria[1][2]
Stigmatellin Y	PqsR	Quorum Sensing Receptor	Antagonist (inferred)	No quantitative data available	Pseudomonas aeruginosa[3][4][5]

Note: Specific IC50 or Ki values for **Stigmatellin Y** against purified Complex III and Complex I are not readily available in the cited literature, though its potency for Complex III is established to be in the nanomolar range, while for Complex I it is in the micromolar range.[2] The interaction with PqsR has been demonstrated through molecular docking and its effect on biofilm formation, but a direct binding affinity has not been published.

Table 2: Cytotoxic Activity of Stigmatellin A against Human Cancer Cell Lines

Compound	Cell Line	Cancer Type	IC50 (µg/mL)
Stigmatellin A	HCT-116	Colon Carcinoma	0.09
Stigmatellin A	KB-3-1	Cervical Carcinoma	0.14
Stigmatellin A	U2OS	Osteosarcoma	0.50

This data for Stigmatellin A, a closely related analog, suggests that the cytotoxic effects, likely stemming from mitochondrial inhibition, occur at nanomolar to low micromolar concentrations.

Experimental Protocols

Given the lack of a published, broad cross-reactivity screen for **Stigmatellin Y**, this section provides detailed, representative protocols for how such studies are typically conducted. These methodologies can be adapted to assess the selectivity of **Stigmatellin Y** against various target classes.

Kinase Selectivity Profiling via In Vitro Binding Assay

This protocol describes a common method to assess the cross-reactivity of a compound against a large panel of human kinases.

Objective: To determine the inhibitory activity (IC₅₀) or percentage of inhibition of **Stigmatellin Y** against a panel of purified human kinases.

Materials:

- **Stigmatellin Y** stock solution (e.g., 10 mM in DMSO)
- Kinase panel (e.g., commercial panels from service providers)
- ATP solution
- Substrate peptide specific for each kinase
- Assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)
- Detection reagents (e.g., ADP-Glo™, LanthaScreen™, or similar)
- Microplates (e.g., 384-well)

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **Stigmatellin Y** in DMSO, typically starting from 100 µM.
- **Assay Plate Preparation:** Dispense a small volume (e.g., 5 µL) of the kinase, substrate, and ATP mixture into the wells of a 384-well plate.

- **Compound Addition:** Add a small volume (e.g., 50 nL) of the serially diluted **Stigmatellin Y** to the assay plate wells. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent, broad-spectrum kinase inhibitor (e.g., staurosporine) as a positive control (0% activity).
- **Incubation:** Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.
- **Detection:** Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced or the amount of phosphorylated substrate remaining.
- **Data Acquisition:** Read the plate on a suitable plate reader (e.g., a luminometer or fluorescence reader).
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of **Stigmatellin Y** relative to the controls. Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.

Mitochondrial Complex Activity Assays

This protocol outlines a method to determine the specific inhibitory effect of **Stigmatellin Y** on the individual complexes of the electron transport chain.

Objective: To measure the IC50 of **Stigmatellin Y** against mitochondrial Complexes I, II, III, IV, and V.

Materials:

- Isolated mitochondria or cell lysates
- **Stigmatellin Y** stock solution
- Specific substrates and electron acceptors for each complex (e.g., NADH for Complex I, succinate for Complex II, ubiquinol for Complex III)
- Assay buffers specific for each complex activity measurement

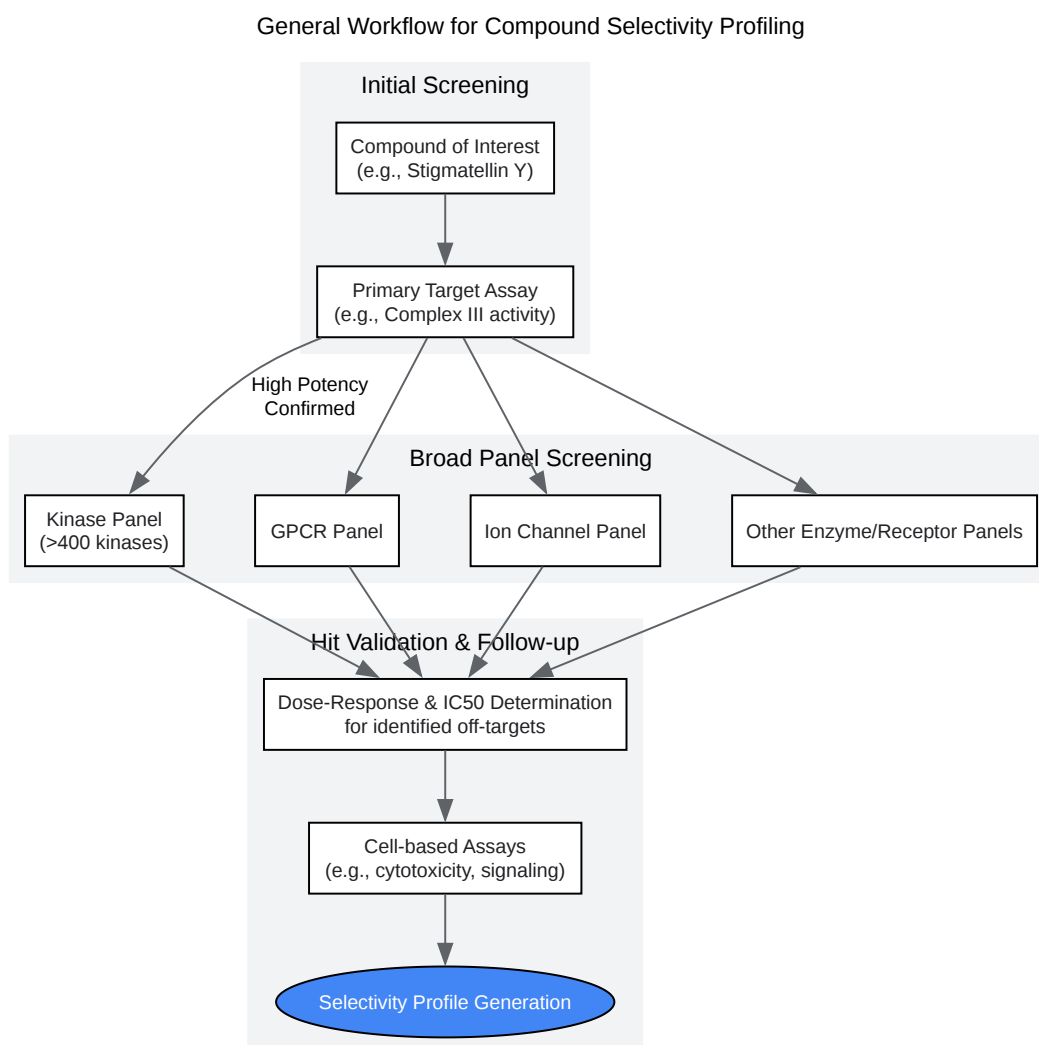
- Spectrophotometer or plate reader

Procedure:

- Mitochondria/Lysate Preparation: Isolate mitochondria from a suitable source (e.g., cultured cells or animal tissue) or prepare cell lysates containing active mitochondria.
- Compound Preparation: Prepare a serial dilution of **Stigmatellin Y** in the appropriate assay buffer.
- Complex I (NADH:ubiquinone oxidoreductase) Activity:
 - Add the mitochondrial preparation to a microplate.
 - Add the serially diluted **Stigmatellin Y** and incubate for a short period.
 - Initiate the reaction by adding NADH and ubiquinone.
 - Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time.
- Complex III (Ubiquinol:cytochrome c oxidoreductase) Activity:
 - Add the mitochondrial preparation to a microplate.
 - Add reduced cytochrome c and the serially diluted **Stigmatellin Y**.
 - Initiate the reaction by adding ubiquinol.
 - Monitor the increase in absorbance at 550 nm (due to cytochrome c reduction) over time.
- Other Complexes: Follow similar principles using specific substrates and monitoring specific reactions for Complex II, IV, and V.
- Data Analysis: Calculate the rate of reaction for each concentration of **Stigmatellin Y**. Normalize the rates to the DMSO control and plot against the log of the compound concentration to determine the IC50 value for each complex.

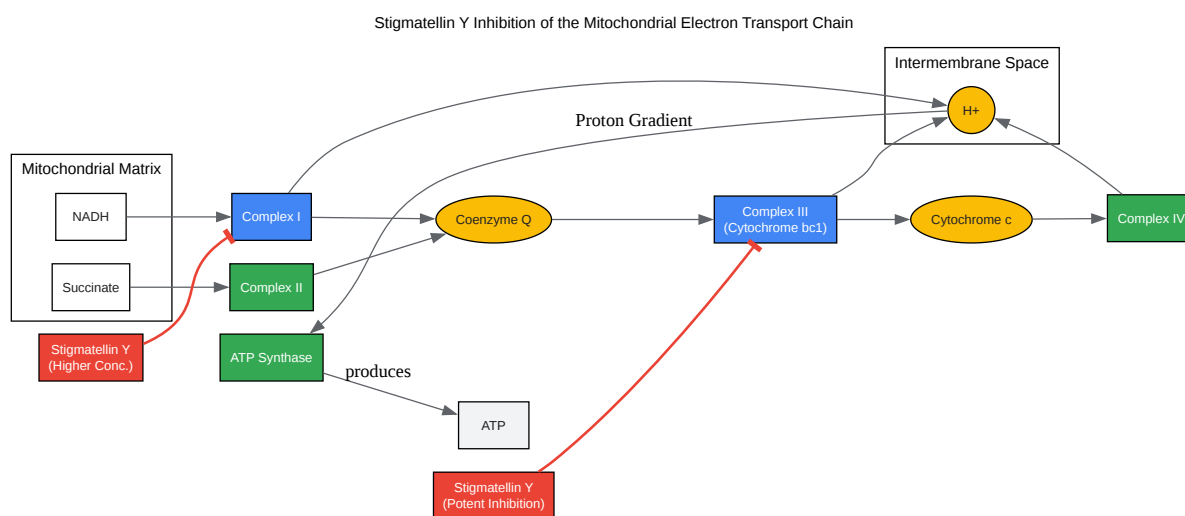
Mandatory Visualizations

The following diagrams illustrate the known signaling pathways affected by **Stigmatellin Y** and a general workflow for assessing compound cross-reactivity.

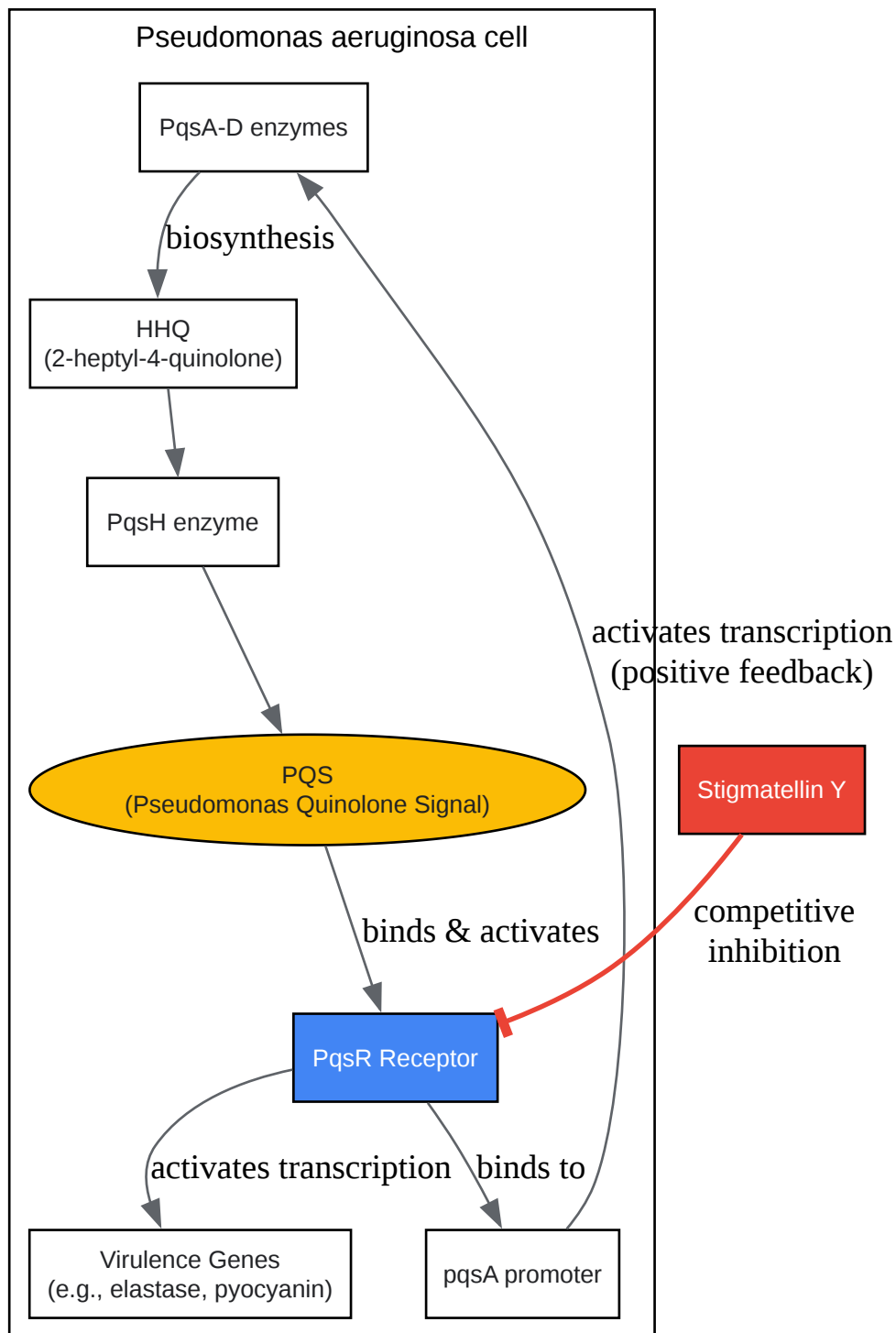


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Caption: Workflow for assessing compound cross-reactivity.

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Caption: **Stigmatellin Y**'s sites of action on the ETC.

Stigmatellin Y Interference with *P. aeruginosa* Quorum Sensing[Click to download full resolution via product page](#)Caption: **Stigmatellin Y**'s inhibition of the PQS pathway.

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